molecular formula C21H26N2O3 B14145150 methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate CAS No. 1173683-84-5

methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate

Cat. No.: B14145150
CAS No.: 1173683-84-5
M. Wt: 354.4 g/mol
InChI Key: VLHIWVRDZOEAOF-CVMIBEPCSA-N
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Description

Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique molecular structure, which includes a phenylalanine derivative and a phenylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate typically involves the reaction of L-phenylalanine with methyl N-(4-phenylbutan-2-yl)carbamate. This reaction is usually carried out under controlled conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure consistency and efficiency, with stringent quality control measures in place to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates and phenylalanine derivatives, such as:

  • Methyl N-(4-phenylbutan-2-yl)carbamate
  • L-phenylalanine methyl ester

Uniqueness

What sets methyl N-[(4-phenylbutan-2-yl)carbamoyl]-L-phenylalaninate apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

1173683-84-5

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-(4-phenylbutan-2-ylcarbamoylamino)propanoate

InChI

InChI=1S/C21H26N2O3/c1-16(13-14-17-9-5-3-6-10-17)22-21(25)23-19(20(24)26-2)15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H2,22,23,25)/t16?,19-/m0/s1

InChI Key

VLHIWVRDZOEAOF-CVMIBEPCSA-N

Isomeric SMILES

CC(CCC1=CC=CC=C1)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC(CC2=CC=CC=C2)C(=O)OC

solubility

49.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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